molecular formula C6H8F3N B2943002 1-(Trifluoromethyl)cyclopent-3-en-1-amine CAS No. 1379172-94-7

1-(Trifluoromethyl)cyclopent-3-en-1-amine

Cat. No.: B2943002
CAS No.: 1379172-94-7
M. Wt: 151.132
InChI Key: DVMBGXXYDZXGDY-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopent-3-en-1-amine (C₆H₈F₃N, MW: 151.13) is a fluorinated cyclopentene derivative featuring a trifluoromethyl (-CF₃) group and a primary amine (-NH₂) on adjacent carbons of the five-membered ring . The cyclopentene backbone introduces a degree of ring strain and conjugation, while the electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1-(trifluoromethyl)cyclopent-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N/c7-6(8,9)5(10)3-1-2-4-5/h1-2H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMBGXXYDZXGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclopentene derivatives. For instance, starting from commercially available trifluoropropanoic acid or its methyl ester, a more convenient and effective synthetic route has been developed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopent-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(Trifluoromethyl)cyclopent-3-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclopent-3-en-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key structural and physical differences between 1-(Trifluoromethyl)cyclopent-3-en-1-amine and related fluorinated amines:

Compound Name Backbone Structure Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound Cyclopentene -CF₃, -NH₂ C₆H₈F₃N 151.13 Not provided Conjugated double bond, moderate strain
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Cyclopropane -CF₃, -NH₂ C₄H₆F₃N 137.10 113715-22-3 High ring strain, chiral centers
1-(3,3-Difluorocyclopentyl)ethan-1-amine Cyclopentane -CH₂NH₂, -CF₂ C₇H₁₃F₂N 149.18 1697951-90-8 Saturated ring, difluoro substitution
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine Pentane + pyrazole -CF₃ on pyrazole, -NH₂ C₉H₁₆ClN₃ 201.70 1006334-06-0 Heterocyclic ring, chlorine impurity
2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride Ethane + diazirine -CF₃, -NH₂·HCl C₃H₇F₃N₂·HCl 188.56 Not provided Photoactive diazirine, hydrochloride salt

Key Observations :

  • Ring Strain : The cyclopropane derivative () exhibits higher strain than cyclopentene, enhancing reactivity but reducing stability .
  • Lipophilicity: The -CF₃ group increases hydrophobicity compared to non-fluorinated analogs (e.g., 1-(3-chlorophenyl)cyclopropan-1-amine in ) .
  • Conjugation : The cyclopentene double bond in the target compound may enable conjugation effects absent in saturated analogs (e.g., 1-(3,3-difluorocyclopentyl)ethan-1-amine) .

Stability and Handling

  • Thermal Stability : Cyclopropane derivatives () are prone to ring-opening under acidic conditions, whereas cyclopentene derivatives (target compound) are more stable .
  • Light Sensitivity : Diazirine-containing compounds () require protection from light to prevent decomposition .

Biological Activity

1-(Trifluoromethyl)cyclopent-3-en-1-amine is an intriguing compound due to its unique trifluoromethyl group, which significantly influences its biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopentene ring with a trifluoromethyl group and an amine functional group. The presence of the trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For example, compounds containing the trifluoromethyl group have been identified as selective inhibitors of human ornithine δ-aminotransferase (hOAT), which is implicated in hepatocellular carcinoma (HCC) .
  • Enzyme Inhibition : The compound acts as a mechanism-based inactivator (MBI) for hOAT, leading to decreased serum alpha-fetoprotein (AFP) levels and reduced tumor proliferation in preclinical models .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopentene Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Trifluoromethyl Group : Electrophilic fluorination or trifluoromethylation using reagents like trifluoromethyl iodide can be employed.
  • Amine Functionalization : The final step involves amination, where an appropriate amine is introduced to yield the target compound.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor properties of various trifluoromethyl-substituted compounds, this compound showed significant cytotoxicity against HCC cell lines. The mechanism was attributed to the inhibition of hOAT, leading to metabolic disruption in cancer cells .

Case Study 2: Enzyme Selectivity

Research indicated that this compound selectively inhibits hOAT without affecting other aminotransferases, showcasing its potential as a targeted therapeutic agent .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study Findings Reference
Study on Antitumor ActivityDemonstrated significant inhibition of HCC cell proliferation
Enzyme Inhibition MechanismIdentified as a selective MBI for hOAT
Synthesis MethodsVarious synthetic routes were explored for efficient production

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